Cas no 5486-80-6 (6-methyl-3-propylsulfanyl-5h-[1,2,4]triazino[5,6-b]indole)

6-methyl-3-propylsulfanyl-5h-[1,2,4]triazino[5,6-b]indole structure
5486-80-6 structure
Product Name:6-methyl-3-propylsulfanyl-5h-[1,2,4]triazino[5,6-b]indole
CAS No:5486-80-6
MF:C13H14N4S
MW:258.342060565948
CID:1591033
PubChem ID:6408163
Update Time:2025-04-21

6-methyl-3-propylsulfanyl-5h-[1,2,4]triazino[5,6-b]indole Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-3-propylsulfanyl-5h-[1,2,4]triazino[5,6-b]indole
    • STK508938
    • ZINC02897152
    • CBMicro_022227
    • ChemDiv1_019477
    • AC1O4LH6
    • HMS642F07
    • MolPort-002-153-098
    • CCG-9373
    • AKOS000354741
    • MCULE-3873619538
    • STK508938; ZINC02897152; CBMicro_022227; ChemDiv1_019477; AC1O4LH6; HMS642F07; MolPort-002-153-098; CCG-9373; AKOS000354741; MCULE-3873619538;
    • DTXSID10423342
    • EU-0068086
    • SR-01000400118-1
    • 5486-80-6
    • BIM-0022267.P001
    • 6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
    • SCHEMBL19425597
    • SR-01000400118
    • 6-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole
    • Inchi: 1S/C13H14N4S/c1-3-7-18-13-15-12-11(16-17-13)9-6-4-5-8(2)10(9)14-12/h4-6H,3,7H2,1-2H3,(H,14,15,17)
    • InChI Key: XWKONFNITNZGOI-UHFFFAOYSA-N
    • SMILES: S(CCC)C1=NN=C2C(=N1)NC1C(C)=CC=CC=12

Computed Properties

  • Exact Mass: 258.09412
  • Monoisotopic Mass: 258.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8A^2
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.32
  • Boiling Point: 495.2°C at 760 mmHg
  • Flash Point: 253.3°C
  • Refractive Index: 1.702
  • PSA: 54.46
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